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CAS No.: 129816-38-2

Cat. No.: B1669513

Get Quote

The Biosynthesis Pathway of Cyclopeptolide 1: Mechanisms, Modular Assembly, and Engineering Potential

Executive Overview
Cyclopeptolide 1 is a highly modified, structurally rigid cyclic decadepsipeptide originally isolated from the saprophytic fungi Septoria sp. and Uloclad

albicans and Botrytis cinerea, the molecule is a prime candidate for therapeutic exploration[1],[2].

Because Cyclopeptolide 1 features non-proteinogenic components—such as D-lactic acid, L-pipecolic acid, and extensive N-methylation—its biosyn

Non-Ribosomal Peptide Synthetase (NRPS), a megaenzyme complex that functions as a sophisticated molecular assembly line[5],[4]. This technical 

domains, macrocyclization mechanics, and proven protocols for pathway engineering.

NRPS Assembly Line Architecture
Non-Ribosomal Peptide Synthetases (NRPS) utilize a modular architecture, where each module correlates directly to the incorporation of a specific m

functional modules to assemble its 9 amino acids and 1 hydroxy acid[3].

The Logic of Modular Synthesis
Each module within the Cyclopeptolide 1 assembly line is defined by specialized domains that must act in strict causal sequence:

Adenylation (A) Domain: Acts as the gatekeeper. It recognizes a specific substrate (e.g., L-Valine or R-Lactic Acid) and activates it as an aminoacyl

Peptidyl Carrier Protein (PCP / T) Domain: Utilizes a post-translationally attached 4'-phosphopantetheine (Ppant) cofactor arm to covalently tether t

N-Methyltransferase (nMT) Domain: An internal tailoring domain that utilizes S-adenosylmethionine (SAM) to methylate the

-amino group of the tethered amino acid. This steric modification increases the target's resistance to proteolytic degradation, which is essential for C

Condensation (C) Domain: Catalyzes the nucleophilic attack between the downstream tethered amine and the upstream thioester to elongate the c

group of the upstream R-lactic acid, leaving its hydroxyl group untouched for final cyclization[5].

Predicted Module Map
To provide a clear systems-level view of the enzyme's catalytic specificity, the predicted domain map for Cyclopeptolide 1 is detailed below:

Table 1: Functional Domains and Predicted Specificity of the Cyclopeptolide 1 NRPS
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Module Core Domains Substrate Specificity T

Mod 1 A-T R-Lactic Acid N

Mod 2 C-A-T L-Pipecolic Acid N

Mod 3 C-A-nMT-T L-Valine N

Mod 4 C-A-T L-Valine N

Mod 5 C-A-nMT-T L-Aspartic Acid N

Mod 6 C-A-nMT-T L-Isoleucine N

Mod 7 C-A-nMT-T L-Isoleucine N

Mod 8 C-A-T Glycine N

Mod 9 C-A-nMT-T L-Valine N

Mod 10 C-A-T-TE O-Methyl-L-Tyrosine N

Note: Sequence mathematically derived from the established Cyclopeptolide 1 chemical formula[3].
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Figure 1: Modular NRPS architecture and biosynthetic flow of Cyclopeptolide 1.

Macrocyclization: The Thioesterase (TE) Domain Logic
Chain termination in NRPS assemblies is rarely a simple hydrolysis event. For Cyclopeptolide 1, the terminal Thioesterase (TE) domain within Modu

The causality of this reaction relies on strict pre-organization. Once the linear 10-mer chain reaches the TE domain, it is translocated from the PCP's 

intermediate[4]. The inherent structural flexibility of the NRPS scaffold causes the linear chain to adopt a pseudo-cyclic conformation[5]. This folds the

C-terminal thioester bond. A targeted intramolecular nucleophilic attack resolves the thioester, releasing the peptide from the megaenzyme while form

1-lactone ring[4].
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Step 2: Conformation
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Figure 2: Thioesterase (TE) domain-mediated macrolactonization mechanism.

Experimental Methodologies for Pathway Manipulation
To scientifically validate and engineer the Cyclopeptolide 1 pathway, researchers employ a self-validating framework utilizing advanced bioinformatic

Protocol 1: Bioinformatic Elucidation via antiSMASH
Traditional gene annotation fails on highly repetitive modular megaenzymes[6]. The accepted standard is targeted profile hidden Markov models (pHM

Genome Sequencing: Isolate high-molecular-weight genomic DNA from Ulocladium atrum[2]. Sequence utilizing a hybrid Nanopore/Illumina approa

BGC Mining: Submit the assembled contigs to the antiSMASH 5.0 pipeline[6]. Filter specifically for "NRPS" Biosynthetic Gene Clusters (BGCs).

Module Profiling: Identify the cluster containing precisely 10 C-A-T modules. Extract the A-domain specificity codes (Stachelhaus 10-amino acid sig

Cyclopeptolide 1[3].

Protocol 2: Genetic Validation via CRISPR-Cas9 nMT-Knockout
Instead of disrupting the core assembly chain (which would simply halt production and yield no structural clues), targeted knockout of a tailoring doma

sgRNA Design: Design sgRNAs targeting the catalytic core of the nMT domain located within Module 5 (responsible for forming N-methyl-Aspartic 

Protoplast Transformation: Deliver the Cas9-sgRNA ribonucleoprotein complex into fungal protoplasts utilizing PEG-mediated transformation, selec

Metabolite Extraction & LC-MS/MS: Culture the mutants and extract secondary metabolites. LC-MS/MS analysis must reveal a novel peak with a d

mass shift compared to wild-type Cyclopeptolide 1. Causality: The absence of exactly one methyl group—while retaining macrocyclization—prove
methylated intermediate.

Quantitative Insights: NRPS Domain Kinetics
To further conceptualize the enzyme efficiency required to synthesize a molecule of this complexity in vivo, reference the typical catalytic efficiencies d

Table 2: Comparative Kinetic Parameters of NRPS Domains (Values representative of fungal cyclodepsipeptide megaenzymes)

Catalytic Domain Intermediary Substrate Formed Bond / Modificati

Adenylation (A) Amino Acid + ATP Aminoacyl-AMP

Condensation (C) Peptidyl-T + Aminoacyl-T Amide Linkage

N-Methyltransferase (nMT) SAM + Aminoacyl-T
N-Methylation (

)

Thioesterase (TE) Decapeptidyl-TE 1-Lactone (Ester Ring)

Summary: The TE domain's relatively lower catalytic efficiency identifies the macrocyclization event as the rate-limiting step of the entire biosynthetic 
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and

industry.
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